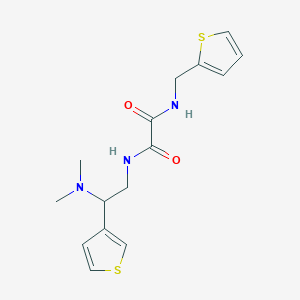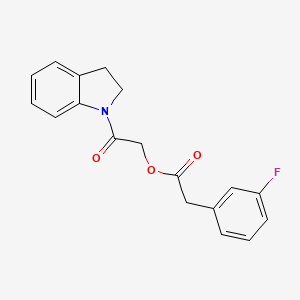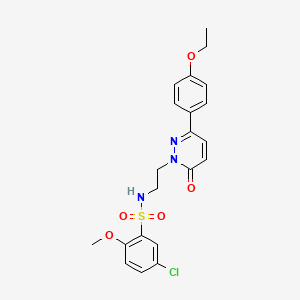
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as DT-010, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxalamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds are often explored in the synthesis of various organic compounds. For example, they are used in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which leads to the production of various acids and their derivatives (Obydennov et al., 2013). Additionally, these compounds play a role in the synthesis of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, which have shown binding affinities to cloned 5-HT1A, 5-HT1D alpha, 5-HT1D beta, and D2 receptors (Barf et al., 1996).
Catalysis and Reaction Mechanisms
- These compounds are also involved in catalysis and reaction mechanisms. For instance, in the Goldberg amidation process, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst for coupling (hetero)aryl chlorides and amides (De et al., 2017). This demonstrates the utility of these compounds in facilitating complex chemical reactions.
Biological Activity Studies
- In biological studies, these compounds are often used as starting materials or intermediates in the synthesis of other compounds with potential biological activities. For example, they are used in the synthesis of thiazolidinone derivatives, which have been evaluated for antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012). Additionally, they are used in the preparation of Mannich base derivatives, which have been studied for their anti-diabetic and anti-inflammatory activities (Gopi et al., 2018).
Application in Imaging Techniques
- In medical imaging, derivatives of these compounds, such as those containing the N,N-dimethylaminophenyl moiety, have been used in the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014). These compounds have shown high selectivity and sensitivity, making them valuable tools in biochemical and medical research.
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-18(2)13(11-5-7-21-10-11)9-17-15(20)14(19)16-8-12-4-3-6-22-12/h3-7,10,13H,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYHBLFAAIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
![9-(3-methoxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2643994.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)




![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)